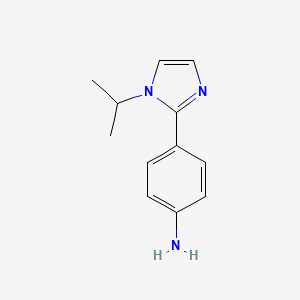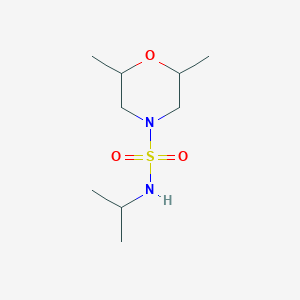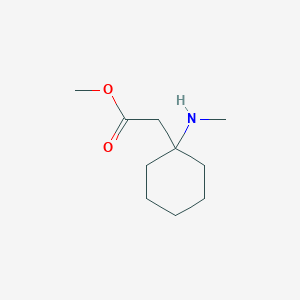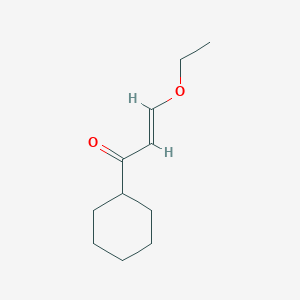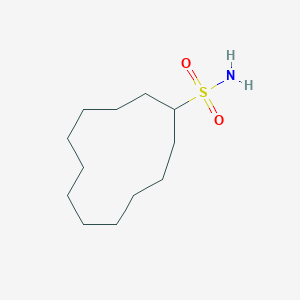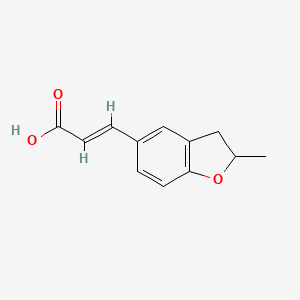
3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((3-Methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine
- 3-((3-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine
- 3-((3-Propyl-1H-1,2,4-triazol-5-yl)methyl)piperidine
Uniqueness
3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to the presence of both an ethyl and a methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds .
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
3-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-3-10-13-11(15(2)14-10)7-9-5-4-6-12-8-9/h9,12H,3-8H2,1-2H3 |
Clé InChI |
LZSOLWNZQGUMAD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=N1)CC2CCCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


